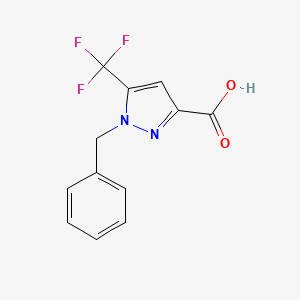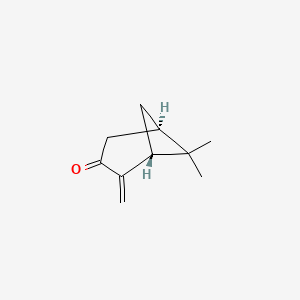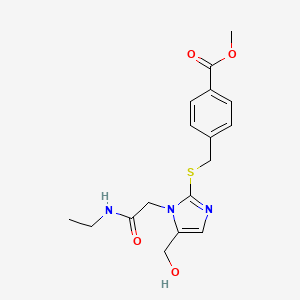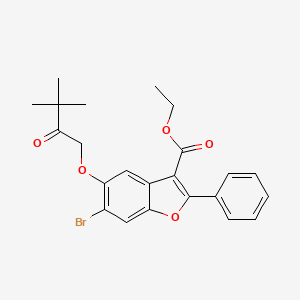![molecular formula C28H25N5O7S B2564455 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 496029-13-1](/img/structure/B2564455.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide” is a chemical compound with the molecular formula C21H22N4O6S. It has an average mass of 458.488 Da and a monoisotopic mass of 458.126007 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a molar volume of 331.4±3.0 cm3. It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds. Its polar surface area is 137 Å2, and its polarizability is 46.1±0.5 10-24 cm3. The surface tension is 64.1±3.0 dyne/cm .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Characterization
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is involved in the synthesis of various heterocyclic compounds. Zaki, Radwan, and El-Dean (2017) describe a method for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which are precursors for other heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety (Zaki, Radwan, & El-Dean, 2017).
Cyclization Reactions
Shikhaliev et al. (2008) discuss the cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with various compounds, leading to the formation of various heterocyclic derivatives (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).
Synthesis of Isoquinolinium Derivatives
Bast et al. (1998) describe the synthesis of isoquinolinium N-arylimides, which are azomethine imines with applications in cycloaddition reactions to heterocumulenes (Bast et al., 1998).
Inactivation of Serine Proteases
N-(sulfonyloxy)phthalimides and similar compounds, including N-(sulfonyloxy)isoquinolinones, show potential in inactivating serine proteases, as researched by Neumann and Gütschow (1994) (Neumann & Gütschow, 1994).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which demonstrated significant anticonvulsant activity in preclinical models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Crystal Structure Analysis
Villa-Pérez et al. (2018) conducted crystal structure and Hirshfeld surface analysis of ternary complexes involving sulfa drugs, revealing insights into molecular interactions and potential pharmacological applications (Villa-Pérez, Cadavid-Vargas, Virgilio, Echeverría, Camí, & Soria, 2018).
Synthesis and Biological Activities
Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues and evaluated their antimicrobial and antitubercular activities, providing insights into potential therapeutic applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Wirkmechanismus
A new acyl derivative of sulfadimethoxine, which could be similar to the compound , has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells. It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O7S/c1-39-24-16-22(30-28(31-24)40-2)32-41(37,38)19-13-11-18(12-14-19)29-23(34)10-5-15-33-26(35)20-8-3-6-17-7-4-9-21(25(17)20)27(33)36/h3-4,6-9,11-14,16H,5,10,15H2,1-2H3,(H,29,34)(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOALVNGZLLIZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2564374.png)
![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)
![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

![methyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

![(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2564383.png)




![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2564390.png)

